N-(4-tert-Butyl-phenyl)-formamide
Overview
Description
N-(4-tert-Butyl-phenyl)-formamide is an organic compound characterized by the presence of a formamide group attached to a 4-tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-tert-Butyl-phenyl)-formamide can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylaniline with formic acid or formic acid derivatives under suitable conditions. The reaction typically proceeds via the formation of an intermediate formylating agent, which then reacts with the amine group of 4-tert-butylaniline to yield the desired formamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butyl-phenyl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-tert-Butyl-phenyl)-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-Butyl-phenyl)-formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-Butyl-phenyl)-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(4-tert-Butyl-phenyl)-benzamide: Contains a benzamide group, offering different reactivity and applications.
4-tert-Butylphenyl isocyanate: An isocyanate derivative with distinct chemical properties.
Uniqueness
N-(4-tert-Butyl-phenyl)-formamide is unique due to the presence of the formamide group, which imparts specific reactivity and potential for hydrogen bonding. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWYYLIKZSQFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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